4-Fluoro-4-deoxy-D-galactopyranose
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Overview
Description
4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This compound is used in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose involves the fluorination of D-galactopyranose at the C-4 position. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4-Fluoro-4-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium azide or thiols.
Scientific Research Applications
4-Fluoro-4-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in glycobiology research to study the structure, synthesis, and biological roles of sugars.
Medicine: It serves as a potential inhibitor for enzymes involved in carbohydrate metabolism, making it a candidate for drug development.
Industry: The compound is used in the production of various biochemical reagents and as a substrate in enzymatic reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom at the C-4 position can mimic the hydroxyl group, allowing the compound to act as a competitive inhibitor for certain enzymes. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism.
Comparison with Similar Compounds
4-Fluoro-4-deoxy-D-galactopyranose can be compared with other similar compounds, such as:
4-Deoxy-4-fluoro-D-glucopyranose: Similar in structure but differs in the orientation of the hydroxyl groups.
4-Deoxy-4-fluoro-D-mannopyranose: Another analog with a different configuration of hydroxyl groups.
The uniqueness of this compound lies in its specific fluorination at the C-4 position, which imparts distinct biochemical properties and makes it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395472 |
Source
|
Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40010-20-6 |
Source
|
Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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